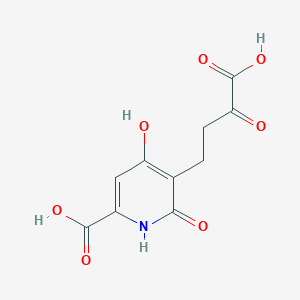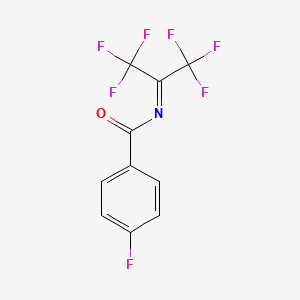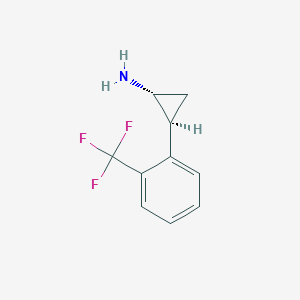
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position, a thiophen-2-yl group at the 2-position, and a thiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiophen-2-yl group and the methoxymethyl group. The thiol group is usually introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophen-2-yl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, while the pyrimidine and thiophen-2-yl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Methoxymethyl)-2-(phenyl)pyrimidine-4-thiol: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is unique due to the presence of both the thiol and thiophen-2-yl groups, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2OS2 |
|---|---|
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
6-(methoxymethyl)-2-thiophen-2-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-6-7-5-9(14)12-10(11-7)8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
CMZJMNLJBFRWIA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=S)N=C(N1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
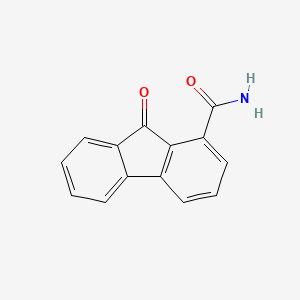
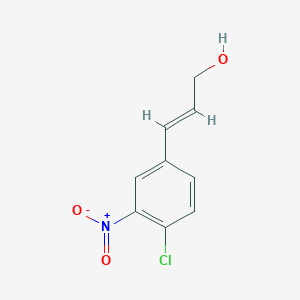
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
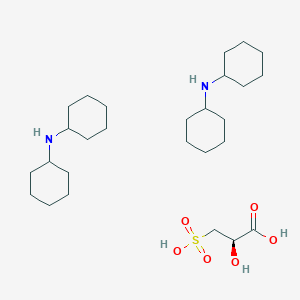
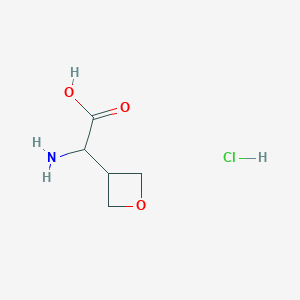

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
